molecular formula C8H9O3P B14690802 (2-Ethenylphenyl)phosphonic acid CAS No. 31441-62-0

(2-Ethenylphenyl)phosphonic acid

Cat. No.: B14690802
CAS No.: 31441-62-0
M. Wt: 184.13 g/mol
InChI Key: OVQLKUACUJJQGA-UHFFFAOYSA-N
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Description

(2-Ethenylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring with an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenylphenyl)phosphonic acid typically involves the reaction of styrene with phosphorus pentachloride in a molar ratio of about 1:2 in the liquid phase. The resulting complex, 2-phenyl-ethylene phosphonic acid tetrachloride, is then hydrolyzed with water to yield the desired phosphonic acid . Another common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production of this compound often employs continuous processes to ensure high yield and purity. The process involves the controlled addition of reactants and continuous distillation to remove by-products such as phosphorus oxychloride .

Chemical Reactions Analysis

Types of Reactions: (2-Ethenylphenyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphinic acid derivatives.

    Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphinic acid derivatives.

    Substitution: Substituted phenylphosphonic acids.

Comparison with Similar Compounds

Uniqueness: (2-Ethenylphenyl)phosphonic acid is unique due to its ethenyl substituent, which imparts distinct reactivity and potential for functionalization compared to other phosphonic acids. This uniqueness makes it a valuable compound for specialized applications in various fields .

Properties

CAS No.

31441-62-0

Molecular Formula

C8H9O3P

Molecular Weight

184.13 g/mol

IUPAC Name

(2-ethenylphenyl)phosphonic acid

InChI

InChI=1S/C8H9O3P/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H2,9,10,11)

InChI Key

OVQLKUACUJJQGA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1P(=O)(O)O

Origin of Product

United States

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